(R)-1-Methylpiperidine-2-carboxylic acid

Beschreibung

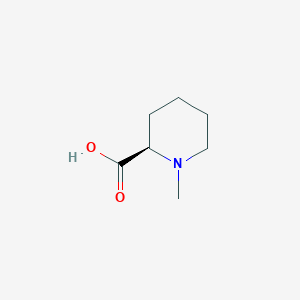

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-1-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSLZWSRHTULGU-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461152 | |

| Record name | (R)-1-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41447-17-0 | |

| Record name | N-Methyl-D-pipecolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41447-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (R)-1-Methylpiperidine-2-carboxylic Acid

CAS Number: 41447-17-0

This technical guide provides a comprehensive overview of (R)-1-Methylpiperidine-2-carboxylic acid, a heterocyclic amino acid derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential biological significance, with a focus on its role as a chiral building block in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as (R)-N-Methylpipecolic acid, is a chiral cyclic amino acid. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a carboxylic acid group at position 2 in the (R)-configuration. This specific stereochemistry is crucial for its interaction with biological targets.

| Property | Value | Reference |

| CAS Number | 41447-17-0 | [1] |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [2] |

| IUPAC Name | (2R)-1-methylpiperidine-2-carboxylic acid | [2] |

| Synonyms | (+)-(R)-N-Methylpipecolic acid, (2R)-1-methyl-2-Piperidinecarboxylic acid, N-Methyl-D-pipecolic acid | [1] |

| SMILES | CN1CCCC[C@@H]1C(=O)O | |

| InChI Key | BPSLZWSRHTULGU-ZCFIWIBFSA-N |

Synthesis of Piperidine Carboxylic Acids: A General Overview

The synthesis of piperidine carboxylic acids is a cornerstone of many pharmaceutical and agrochemical research programs. Various synthetic strategies have been developed to access these valuable scaffolds, often focusing on achieving high stereoselectivity.

General Synthetic Workflow

A common approach to synthesizing substituted piperidines involves the construction of the heterocyclic ring through cyclization reactions. The following diagram illustrates a generalized workflow for the synthesis of piperidine derivatives, which can be adapted for the production of this compound.

References

An In-depth Technical Guide to the Synthesis of (R)-1-Methylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of (R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-Methylpipecolic acid. This chiral piperidine derivative is a valuable building block in medicinal chemistry and drug development. The guide details a robust and efficient two-step synthetic pathway, commencing with the resolution of racemic pipecolic acid to obtain the desired (R)-enantiomer, followed by its N-methylation. This document presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the practical application of these methods.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-stage process. The initial and most critical step is securing the enantiomerically pure precursor, (R)-pipecolic acid. This is accomplished via the chemical resolution of a racemic mixture of pipecolic acid. Subsequently, the secondary amine of (R)-pipecolic acid is methylated to yield the final product.

The chosen method for N-methylation is the Eschweiler-Clarke reaction, a classic and reliable procedure for the methylation of amines that avoids the formation of quaternary ammonium salts and typically proceeds without racemization of chiral centers.[1]

Experimental Protocols

Step 1: Synthesis of (R)-Pipecolic Acid via Chemical Resolution

This protocol is adapted from a patented method describing the resolution of racemic 2-pipecolic acid using an optically pure resolving agent, L-(+)-mandelic acid.[2] The procedure involves the formation of diastereomeric salts, which can be separated by fractional crystallization.

Materials:

-

Racemic 2-pipecolic acid

-

L-(+)-Mandelic acid

-

Methanol

-

20% Sodium hydroxide solution

-

Water

Procedure:

-

Salt Formation: In a suitable reaction vessel, dissolve racemic 2-pipecolic acid (1 molar equivalent) and L-(+)-mandelic acid (0.6 molar equivalents) in methanol at 60-70°C.

-

Crystallization: Cool the solution to 20-30°C and stir to allow for the precipitation of the (+)-pipecolic acid mandelate salt.

-

Isolation of Diastereomeric Salt: Filter the resulting solid and wash the filter cake with cold methanol. Dry the collected white solid, which is (+)-pipecolic acid mandelate.

-

Liberation of the Free Amino Acid: Suspend the isolated (+)-pipecolic acid mandelate in methanol. Adjust the pH to 10 with a 20% aqueous solution of sodium hydroxide to precipitate sodium mandelate.

-

Purification: Add water to the suspension to dissolve the sodium mandelate, and stir. Filter the mixture and wash the solid product with water until neutral.

-

Drying: Dry the resulting white solid to obtain (R)-(+)-pipecolic acid.

Step 2: N-Methylation of (R)-Pipecolic Acid via Eschweiler-Clarke Reaction

This protocol describes the methylation of the secondary amine of (R)-pipecolic acid using formaldehyde and formic acid.[1][3]

Materials:

-

(R)-Pipecolic acid

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Hydrochloric acid (for work-up, if necessary)

-

Suitable organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Reaction Setup: To a reaction flask, add (R)-pipecolic acid (1 molar equivalent).

-

Addition of Reagents: Add an excess of formic acid and formaldehyde. A typical molar ratio is 1 equivalent of the amine to 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically around 100°C) and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended). Carbon dioxide will be evolved during the reaction.[1]

-

Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, carefully neutralize the excess formic acid with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The product can then be extracted with an organic solvent.

-

Purification: Wash the organic extracts with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of (R)-Pipecolic Acid by Chemical Resolution [2]

| Parameter | Value |

| Starting Material | Racemic 2-pipecolic acid |

| Resolving Agent | L-(+)-Mandelic acid |

| Yield of (R)-(+)-Pipecolic acid | 72.0% |

| Enantiomeric Excess (ee) | > 99.0% |

| Specific Rotation [α]D²⁰ | +25.8° (c=2, H₂O) |

Table 2: N-Methylation of (R)-Pipecolic Acid via Eschweiler-Clarke Reaction

| Parameter | Value |

| Starting Material | (R)-Pipecolic acid |

| Reagents | Formaldehyde, Formic acid |

| Typical Yield | >80%[3] |

| Chirality | Retention of configuration[1] |

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of (R)-Pipecolic Acid.

Caption: N-Methylation of (R)-Pipecolic Acid.

Conclusion

This guide outlines a reliable and high-yielding synthetic route to this compound, a key chiral intermediate for pharmaceutical research and development. The detailed protocols for the chemical resolution of the racemic precursor and the subsequent N-methylation provide a practical framework for the synthesis of this compound. The provided quantitative data and workflow diagrams are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Elucidation of (R)-1-Methylpiperidine-2-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, is a chiral cyclic amino acid derivative. Its structure, based on the piperidine ring, makes it a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the structural elucidation of this compound, including its physicochemical properties, predicted spectroscopic characteristics, and a plausible synthetic pathway. Due to the limited availability of specific experimental data in the public domain, this guide combines known information with theoretical predictions based on analogous structures and general principles of analytical chemistry.

Chemical Structure and Properties

This compound is a derivative of piperidine with a methyl group attached to the nitrogen atom and a carboxylic acid group at the 2-position, with the stereochemistry at the chiral center being (R).

Chemical Structure:

Caption: Figure 1. 2D representation of this compound.

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| CAS Number | 41447-17-0 | [1] |

| IUPAC Name | (2R)-1-methylpiperidine-2-carboxylic acid | [2] |

| SMILES | CN1CCCC[C@@H]1C(=O)O | |

| InChI | InChI=1S/C7H13NO2/c1-8-5-3-2-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 | |

| Classification | D-alpha-amino acid |

Spectroscopic Data for Structural Elucidation

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 10.0 - 13.0 | Singlet (broad) | Chemical shift is concentration and solvent dependent.[3][4][5] |

| H2 (α-proton) | 3.0 - 3.5 | Doublet of Doublets | Diastereotopic proton adjacent to the carboxylic acid and nitrogen. |

| N-CH₃ | 2.3 - 2.8 | Singlet | Methyl group attached to the nitrogen atom. |

| Piperidine Ring Protons (H3, H4, H5, H6) | 1.5 - 3.2 | Multiplets | Complex overlapping signals from the piperidine ring protons. |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | 170 - 185 | The carbonyl carbon of the carboxylic acid group.[3][4][5] |

| C2 (α-carbon) | 60 - 70 | The chiral carbon attached to both the nitrogen and the carboxyl group. |

| N-CH₃ | 40 - 45 | The carbon of the N-methyl group. |

| Piperidine Ring Carbons (C3, C4, C5, C6) | 20 - 55 | Carbons of the piperidine ring. |

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment | Notes |

| 143 | [M]⁺ | Molecular ion peak. |

| 126 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid.[6] |

| 98 | [M - COOH]⁺ | Loss of the carboxyl group.[6] |

| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring. |

| 70 | [C₄H₈N]⁺ | Further fragmentation of the piperidine ring. |

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 5: Expected Infrared Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | A very broad band characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid.[3][4][5] |

| C-H (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the piperidine ring and methyl group. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong absorption due to the carbonyl stretch.[3][4][5] |

| C-N Stretch | 1000 - 1250 | Stretching vibration of the carbon-nitrogen bond. |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce. The following represents a plausible, generalized approach.

3.1. Synthesis: N-Methylation of (R)-Pipecolic Acid

A common method for the synthesis of N-methylated amino acids is the Eschweiler-Clarke reaction.

Caption: Figure 2. A potential synthetic route to the target molecule.

Protocol:

-

(R)-Pipecolic acid is dissolved in an excess of formic acid .

-

An excess of aqueous formaldehyde is added to the solution.

-

The reaction mixture is heated at reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the excess formic acid and formaldehyde are removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure This compound .

3.2. Analytical Methods

The characterization of the synthesized product would involve the following analytical techniques:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Infrared Spectroscopy: To confirm the presence of the key functional groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.

Biological Activity and Signaling Pathways

The biological activity of this compound is not well-documented in publicly available literature. Some sources suggest potential interactions with neurotransmitter systems, but specific targets and signaling pathways have not been elucidated.[7] Further research is required to understand its pharmacological profile and mechanism of action.

Caption: Figure 3. A logical workflow for investigating the biological activity.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of this compound. While specific experimental data is limited, the combination of theoretical predictions and data from analogous compounds offers a robust framework for its characterization. The provided synthetic and analytical protocols serve as a starting point for researchers in the fields of medicinal chemistry and drug development who are interested in exploring the potential of this chiral building block. Further investigation into its biological activity is warranted to uncover its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Methyl 1-methylpiperidine-2-carboxylate | C8H15NO2 | CID 12957464 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of (R)-1-Methylpiperidine-2-carboxylic acid.

An In-depth Technical Guide to the Physicochemical Properties of (R)-1-Methylpiperidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The information is compiled for professionals in research and development, with a focus on structured data presentation and detailed experimental methodologies.

Introduction

This compound, also known as (R)-N-Methylpipecolic acid, is a chiral cyclic amino acid derivative. Its structure, featuring a piperidine ring with a carboxylic acid group at the 2-position and a methyl group on the nitrogen, makes it a valuable building block in synthetic organic chemistry and medicinal chemistry. As a derivative of pipecolic acid, it holds potential for incorporation into peptidomimetics and other biologically active molecules. This document outlines its key physicochemical characteristics based on available data.

Physicochemical Properties

Table 1: Summary of Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₃NO₂ | [1] |

| Molecular Weight | 143.18 g/mol | [1][2] |

| Monoisotopic Mass | 143.094628657 Da | [2] |

| CAS Number | 41447-17-0 | [1] |

| Physical Form | Solid | [3] |

| XLogP3-AA (Computed) | -1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Heavy Atom Count | 10 | [2] |

| Complexity (Computed) | 136 | [2] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate determination of physicochemical properties. The following sections describe standard methodologies applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C). Impurities tend to lower and broaden the melting point range.

Methodology: A small, dry sample of this compound is packed into a capillary tube, which is then placed in a melting point apparatus (e.g., a DigiMelt or Mel-Temp unit).[4][5] The apparatus is heated slowly, at a rate of about 1-2°C per minute, especially when approaching the expected melting point.[5] The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For an unknown compound, a preliminary rapid heating can be performed to find an approximate range, followed by a more precise measurement with a fresh sample.[5]

pKa Determination

The pKa values indicate the strength of the acidic (carboxylic acid) and basic (tertiary amine) groups. These values are typically determined experimentally via potentiometric titration.[6]

Methodology: A known concentration of this compound is dissolved in water. The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), while the pH is continuously monitored with a calibrated pH meter.[7] A titration curve is generated by plotting the pH versus the volume of titrant added.[7][8] The pKa of the carboxylic acid group (pKa₁) is the pH at the half-equivalence point of the first buffer region. To determine the pKa of the conjugate acid of the tertiary amine (pKa₂), a separate titration with a standardized strong acid (e.g., 0.1 M HCl) is performed, and the pH at the half-equivalence point is determined.

Solubility Determination

Solubility is determined by finding the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug development, solubility in aqueous and organic media is a key parameter.

Methodology: A standard approach involves preparing a suspension of the compound in the chosen solvent (e.g., water, buffer, ethanol) at a concentration known to be above its solubility limit.[9] The suspension is agitated in a sealed container at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[9] After equilibration, the suspension is centrifuged or filtered to separate the undissolved solid. The concentration of the compound in the clear supernatant or filtrate is then measured using a suitable analytical technique, such as HPLC or LC-MS. This concentration represents the equilibrium solubility.[9]

Optical Rotation Measurement

As a chiral molecule, this compound will rotate the plane of polarized light.[10] The specific rotation is a characteristic property measured using a polarimeter.

Methodology: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a specific solvent to a known concentration (c, in g/mL) and volume.[11] A polarimeter tube of a known path length (l, in decimeters) is filled with the solution.[10][12] The instrument's light source is typically a sodium D-line (589 nm).[13][14] The observed rotation (α) is measured at a specific temperature (T).[10] The specific rotation [α] is then calculated using the formula: [α]ᵀλ = α / (l × c).[11][14] The sign (+ or -) indicates whether the rotation is dextrorotatory or levorotatory.[10]

Biological Context and Signaling Pathways

This compound is classified as a D-alpha-amino acid derivative.[15] Based on available literature, this compound is primarily utilized as a synthetic intermediate or a building block in the development of more complex molecules, such as inhibitors of enzymes like 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[16] There is currently no widely documented evidence of this compound itself being a key modulator in specific, well-defined biological signaling pathways. Its utility lies in its structural contribution to larger, pharmacologically active compounds.

References

- 1. scbt.com [scbt.com]

- 2. 1-Methylpiperidine-2-carboxylic acid | C7H13NO2 | CID 415939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methylpiperidine-2-carboxylic acid hydrochloride | 25271-35-6 [sigmaaldrich.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. echemi.com [echemi.com]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. materialneutral.info [materialneutral.info]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. rudolphresearch.com [rudolphresearch.com]

- 13. digicollections.net [digicollections.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. hmdb.ca [hmdb.ca]

- 16. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Bioactivity of (R)-1-Methylpiperidine-2-carboxylic Acid and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Methylpiperidine-2-carboxylic acid, also known as N-methyl-D-pipecolic acid, is a chiral cyclic amino acid derivative. While direct and extensive biological data on this specific molecule remains limited in publicly available scientific literature, the broader class of piperidine-2-carboxylic acid derivatives has garnered significant attention in medicinal chemistry. These compounds, characterized by a piperidine ring with a carboxylic acid at the 2-position, serve as a versatile scaffold for the development of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the known biological activities of this compound derivatives, with a primary focus on their well-documented role as N-methyl-D-aspartate (NMDA) receptor antagonists. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways to provide a comprehensive resource for researchers in the field.

This compound: The Core Moiety

This compound is a derivative of pipecolic acid, a metabolite of lysine found in biological fluids. While its specific pharmacological profile is not extensively characterized, its structural similarity to known neuromodulatory compounds suggests potential activity within the central nervous system. Research on its parent compound, pipecolic acid, has indicated potential roles in neurological processes, including the induction of oxidative stress in the cerebral cortex and apoptosis in neuronal cells. Furthermore, some studies suggest that pipecolic acid may possess bicuculline-sensitive actions in the brain, hinting at an interaction with GABAergic systems. The N-methylation and the specific (R)-stereochemistry of the core molecule are expected to significantly influence its binding affinity, selectivity, and overall biological activity compared to its parent compound and other derivatives.

Piperidine-2-Carboxylic Acid Derivatives as NMDA Receptor Antagonists

The most extensively studied biological activity of piperidine-2-carboxylic acid derivatives is their antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as stroke, epilepsy, and neurodegenerative diseases. Therefore, NMDA receptor antagonists are of significant therapeutic interest.

Quantitative Data on NMDA Receptor Antagonist Activity

The following table summarizes the in vitro and in vivo activities of various piperidine-2-carboxylic acid derivatives as NMDA receptor antagonists.

| Compound | Assay Type | Target/Model | Activity Metric | Value |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | Radioligand Binding | [3H]CPP displacement | IC50 | 95 nM |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | Radioligand Binding | [3H]CPP displacement | IC50 | 120 nM |

| cis-4-(phosphonomethyl)piperidine-2-carboxylic acid | In vivo | NMDA-induced lethality in mice | MED | 10 mg/kg (i.p.) |

| cis-4-(3-phosphonoprop-1-yl)piperidine-2-carboxylic acid | In vivo | NMDA-induced lethality in mice | MED | 40 mg/kg (i.p.) |

| cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) | Radioligand Binding | [3H]CGS-19755 displacement | IC50 | 107 ± 7 nM |

| cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) | Cortical Wedge Preparation | Antagonism of NMDA response | IC50 | 4.2 ± 0.4 µM |

| cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) | In vivo | NMDA-induced convulsions in neonatal rats | MED | 20 mg/kg (i.p.) |

| cis-4-(tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) | In vivo | NMDA-induced lethality in mice | MED | 5 mg/kg (i.p.) |

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | Radioligand Binding | [3H]CGS 19755 displacement | IC50 | 67 ± 6 nM |

| (-)-(2R,4S)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY235723) | Cortical Slice Preparation | Antagonism of 40 µM NMDA | IC50 | 1.9 ± 0.24 µM |

IC50: Half-maximal inhibitory concentration. MED: Minimum effective dose.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is used to determine the binding affinity of a test compound for the NMDA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Rat forebrain membrane homogenate (source of NMDA receptors)

-

Radioligand (e.g., [3H]CGS-19755)

-

Test compounds (e.g., this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., unlabeled glutamate or a known high-affinity antagonist)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a reaction tube, add the rat forebrain membrane homogenate, the radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the mixture at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Calcium Flux Assay for Functional NMDA Receptor Antagonism

This assay measures the ability of a compound to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.

Materials:

-

HEK293 cells expressing recombinant NMDA receptors (e.g., NR1/NR2A or NR1/NR2B subunits)

-

Cell culture medium

-

Poly-D-lysine coated 384-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4, and 1.8 mM CaCl2)

-

NMDA receptor agonists (glutamate and glycine or D-serine)

-

Test compounds (e.g., this compound derivatives)

-

Fluorescence plate reader with automated liquid handling

Procedure:

-

Seed the NMDA receptor-expressing HEK293 cells onto poly-D-lysine coated 384-well plates and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye in culture medium for a specified time (e.g., 60 minutes at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Pre-incubate the cells with the test compounds or vehicle control for a defined period.

-

Using the fluorescence plate reader, measure the baseline fluorescence.

-

Add a solution of NMDA receptor agonists (glutamate and co-agonist) to the wells to stimulate calcium influx.

-

Immediately begin recording the fluorescence intensity over time.

-

Analyze the data by measuring the change in fluorescence intensity (e.g., peak fluorescence or area under the curve) in the presence and absence of the test compound.

-

Determine the IC50 value of the test compound for the inhibition of the agonist-induced calcium influx.

Signaling Pathways and Visualizations

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by the binding of glutamate and a co-agonist (glycine or D-serine), coupled with membrane depolarization to relieve the magnesium block, leads to the influx of Ca²⁺ ions. This calcium influx acts as a critical second messenger, initiating a cascade of downstream signaling events that are crucial for synaptic plasticity and neuronal function.

Caption: Simplified NMDA receptor signaling cascade and the inhibitory action of its antagonists.

Experimental Workflow for NMDA Receptor Antagonist Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of potential NMDA receptor antagonists.

Caption: A typical experimental workflow for the screening of NMDA receptor antagonists.

Conclusion and Future Directions

While the direct biological activity of this compound is an area that warrants further investigation, the extensive research on its derivatives highlights the therapeutic potential of the piperidine-2-carboxylic acid scaffold. The well-established role of these derivatives as potent and selective NMDA receptor antagonists provides a strong foundation for their development as neuroprotective agents. Future research should focus on elucidating the specific structure-activity relationships of N-methylated piperidine-2-carboxylic acids to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the biological activities of this compound and its close analogues beyond NMDA receptor antagonism could unveil novel therapeutic applications. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are intended to facilitate these future research endeavors.

(R)-1-Methylpiperidine-2-carboxylic Acid Derivatives: A Technical Guide to Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-Methylpiperidine-2-carboxylic acid, also known as (R)-N-methylpipecolic acid, and its derivatives represent a significant class of compounds in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and applications of these derivatives, with a particular focus on their role as modulators of nicotinic acetylcholine receptors (nAChRs). Detailed experimental protocols for key synthetic transformations and biological assays are presented, alongside a quantitative analysis of structure-activity relationships. Furthermore, this guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of the molecular mechanisms and research methodologies associated with this promising class of molecules.

Introduction

The piperidine scaffold is a privileged structure in drug discovery, appearing in a vast number of approved pharmaceuticals.[1] Specifically, derivatives of pipecolic acid, the saturated homolog of proline, have garnered considerable attention due to their conformational rigidity and potential to mimic peptide turns.[2] The (R)-enantiomer of 1-methylpiperidine-2-carboxylic acid serves as a key building block for the synthesis of a diverse array of bioactive molecules. These derivatives have shown potential in various therapeutic areas, including as anticonvulsants, anesthetics, and antidepressants.[3] A particularly promising area of application is their interaction with nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological and inflammatory disorders.[1][4] This guide will delve into the synthetic strategies to access these derivatives and explore their applications, with a focus on their modulation of nAChR activity.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives typically starts from the chiral precursor, (R)-pipecolic acid. The key synthetic step is the N-methylation of the piperidine nitrogen.

N-Methylation of (R)-Pipecolic Acid

A common and efficient method for the N-methylation of secondary amines like (R)-pipecolic acid is the Eschweiler-Clarke reaction. This reductive amination procedure utilizes formaldehyde as the methyl source and formic acid as the reducing agent. The reaction is known for its high yields and the prevention of over-methylation to form quaternary ammonium salts.

Experimental Protocol: Synthesis of this compound via Eschweiler-Clarke Reaction

-

Materials: (R)-Pipecolic acid, Formaldehyde (37% solution in water), Formic acid (98-100%), Methanol, Diethyl ether.

-

Procedure:

-

To a solution of (R)-pipecolic acid (1.0 eq) in methanol, add formaldehyde solution (2.2 eq).

-

Slowly add formic acid (2.2 eq) to the mixture at 0 °C.

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents.

-

Dissolve the residue in a minimal amount of water and adjust the pH to ~9-10 with a suitable base (e.g., NaOH).

-

Extract the aqueous layer with diethyl ether (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or chromatography if necessary.

-

Synthesis of Derivatives

Derivatives of this compound, such as esters and amides, can be synthesized using standard coupling reactions from the carboxylic acid moiety.

Experimental Protocol: Synthesis of an Amide Derivative

-

Materials: this compound, a primary or secondary amine, a coupling agent (e.g., EDC·HCl, HATU), a base (e.g., DIPEA), and a suitable solvent (e.g., DMF, DCM).

-

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen solvent.

-

Add the amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Applications in Drug Discovery

Derivatives of this compound have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central and peripheral nervous systems.[4]

Nicotinic Acetylcholine Receptor Modulation

Several studies have investigated the structure-activity relationship (SAR) of piperidine derivatives as nAChR modulators. The piperidine core acts as a scaffold to present various substituents that can interact with the receptor binding sites.

Quantitative Data Presentation

The following table summarizes the in vitro activity of a series of bupropion analogues, which share a piperidine-like moiety, as antagonists of different nAChR subtypes. This data illustrates the potential for developing subtype-selective modulators.

| Compound | R | R' | α3β4 nAChR IC50 (μM) | α4β2 nAChR IC50 (μM) |

| 2a | H | H | 1.8 ± 0.2 | 26 ± 2 |

| 2b | 2-F | H | 1.1 ± 0.1 | 19 ± 2 |

| 2c | 3-F | H | 1.3 ± 0.1 | 21 ± 2 |

| 2d | 4-F | H | 1.5 ± 0.1 | 23 ± 2 |

| 2e | 2-Cl | H | 0.9 ± 0.1 | 15 ± 1 |

| 2f | 3-Cl | H | 1.1 ± 0.1 | 17 ± 1 |

| 2g | 4-Cl | H | 1.2 ± 0.1 | 19 ± 2 |

| 2h | 2-Me | H | 1.4 ± 0.1 | 22 ± 2 |

| 2i | 3-Me | H | 1.6 ± 0.1 | 24 ± 2 |

| 2j | 4-Me | H | 1.7 ± 0.1 | 25 ± 2 |

Data adapted from a study on bupropion analogues, which are structurally related to the compounds of interest.[2]

Signaling Pathways

Activation of nAChRs, particularly the α7 subtype, leads to an influx of calcium ions (Ca2+). This increase in intracellular Ca2+ triggers a cascade of downstream signaling events, including the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is known to play a critical role in promoting cell survival and neuroprotection.

Caption: Signaling pathway of a this compound derivative acting on a nicotinic acetylcholine receptor.

Experimental Workflows

The discovery and development of novel this compound derivatives as nAChR modulators typically follows a structured workflow, from synthesis to biological evaluation.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of 1-Methylpiperidine-2-carboxylic Acid: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the principal methodologies for the enantioselective synthesis of 1-methylpiperidine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The guide details three primary synthetic strategies: chiral pool synthesis originating from L-lysine, asymmetric organocatalysis via Michael addition, and diastereoselective alkylation employing a chiral auxiliary. For each approach, this document presents detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate practical application in a research and development setting.

Introduction

1-Methylpiperidine-2-carboxylic acid, also known as N-methylpipecolic acid, is a non-proteinogenic amino acid that serves as a crucial chiral precursor in the synthesis of a wide array of pharmaceutical agents and biologically active molecules. The stereochemistry at the C-2 position is often critical for the biological activity and pharmacological profile of the final compound. Consequently, the development of efficient and highly stereoselective synthetic routes to access enantiomerically pure forms of this molecule is of paramount importance. This guide explores and compares three robust strategies for achieving this synthetic goal.

Chiral Pool Synthesis from L-Lysine

The use of readily available and inexpensive chiral starting materials is a cornerstone of efficient asymmetric synthesis. L-lysine, a naturally occurring amino acid, represents an ideal chiral precursor for the synthesis of (S)-1-methylpiperidine-2-carboxylic acid, preserving the inherent stereochemistry of the starting material. This approach typically involves an enzymatic cascade followed by a chemical N-methylation step.

Synthetic Strategy

The enzymatic conversion of L-lysine to (S)-pipecolic acid is a highly efficient and stereospecific process.[1][2][3] This biotransformation is typically accomplished using a two-enzyme system: L-lysine α-oxidase and Δ1-piperideine-2-carboxylate reductase. The L-lysine α-oxidase converts L-lysine to an intermediate that spontaneously cyclizes to Δ1-piperideine-2-carboxylic acid. This imine is then reduced in situ by Δ1-piperideine-2-carboxylate reductase to yield (S)-pipecolic acid with excellent enantiopurity. The final step is a standard chemical N-methylation to afford the target molecule.

Figure 1: Synthetic pathway from L-lysine to (S)-1-methylpiperidine-2-carboxylic acid.

Experimental Protocol

Step 1: Enzymatic Synthesis of (S)-Pipecolic Acid

This protocol is adapted from a laboratory-scale process for the enzymatic synthesis of L-pipecolic acid.[1]

-

Reaction Setup: In a temperature-controlled bioreactor, prepare a solution containing L-lysine (e.g., 50 g/L) in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Enzyme Addition: Add L-lysine α-oxidase from Trichoderma viride and a recombinant E. coli cell extract co-expressing Δ1-piperideine-2-carboxylate reductase from Pseudomonas putida and glucose dehydrogenase from Bacillus subtilis (for cofactor regeneration).

-

Reaction Conditions: Maintain the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the progress of the reaction by HPLC.

-

Work-up and Isolation: Upon completion, terminate the reaction by acidifying the mixture (e.g., with HCl to pH 2). Remove the enzyme preparation by centrifugation or filtration. The supernatant is then purified, for instance, by ion-exchange chromatography to yield (S)-pipecolic acid.

Step 2: N-Methylation of (S)-Pipecolic Acid (Eschweiler-Clarke Reaction)

-

Reaction Setup: Dissolve (S)-pipecolic acid (1 equivalent) in a mixture of formic acid (excess) and formaldehyde (excess).

-

Reaction Conditions: Heat the reaction mixture at reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation: Cool the reaction mixture and evaporate the excess formic acid and formaldehyde under reduced pressure. Dissolve the residue in water and adjust the pH to the isoelectric point of the product. The product can be purified by crystallization or chromatography.

Quantitative Data

| Method | Starting Material | Key Reagents/Catalysts | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Chiral Pool Synthesis | L-Lysine | L-lysine α-oxidase, Δ1-piperideine-2-carboxylate reductase | High (e.g., 27 g/L) | >99% | N/A | [1] |

Asymmetric Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, avoiding the use of metal catalysts. For the synthesis of substituted piperidines, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated system is a common and effective strategy.

Synthetic Strategy

This approach involves the reaction of a suitable Michael acceptor with a Michael donor, catalyzed by a chiral organocatalyst, such as a chiral amine or a phosphoric acid. An intramolecular aza-Michael addition of an enone carbamate can be a highly effective route to functionalized 2-substituted piperidines.[4][5] The resulting product can then be further elaborated to the target molecule.

References

- 1. Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Artificial Pathway for N-Hydroxy-Pipecolic Acid Production From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of (R)-1-Methylpiperidine-2-carboxylic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-1-Methylpiperidine-2-carboxylic acid. These predictions are derived from the analysis of its constituent functional groups—a tertiary amine within a piperidine ring and a carboxylic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~3.0-3.2 | Multiplet | 1H | H-2 (α to COOH) |

| ~2.8-3.0 | Multiplet | 1H | H-6 (equatorial) |

| ~2.3-2.5 | Singlet | 3H | -NCH₃ |

| ~2.1-2.3 | Multiplet | 1H | H-6 (axial) |

| ~1.5-1.9 | Multiplet | 6H | H-3, H-4, H-5 |

Predicted solvent: CDCl₃ or D₂O. The carboxylic acid proton is exchangeable and may not be observed in D₂O.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~65-70 | C-2 |

| ~55-60 | C-6 |

| ~42-47 | -NCH₃ |

| ~25-35 | C-3, C-5 |

| ~20-25 | C-4 |

Predicted solvent: CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1465 | Medium | C-H bend (CH₂) |

| ~1200-1300 | Medium | C-O stretch |

Sample state: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Fragmentation |

| 143.09 | [M]⁺ (Molecular Ion) |

| 98 | Loss of -COOH (Carboxylic Acid group) |

| 84 | Decarboxylation followed by loss of a methyl radical |

Ionization method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be recorded on a Bruker UltraShield Plus Avance III 500 MHz spectrometer.[1] The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, D₂O, or CD₃OD). ¹H NMR chemical shifts are reported in parts per million (ppm) and referenced to the residual protio solvent signal (e.g., CDCl₃ at 7.26 ppm).[1] Data for ¹H NMR would be reported as follows: chemical shift (δ ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constant (Hz), and integration. ¹³C NMR spectra would be recorded at 125 MHz, with chemical shifts referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Perkin Elmer Spectrum 100 FTIR spectrometer.[1] The data would be collected from a thin film of the sample on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectral data is reported in wavenumbers (cm⁻¹).[1]

High-Resolution Mass Spectrometry (HRMS)

HRMS data would be obtained from the Princeton University Mass Spectral Facility using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer.[1] Calculated m/z values for the molecular ion ([M+H]⁺ or [M+Na]⁺) would be compared to the found values to confirm the elemental composition.

Workflow and Data Interpretation

The process of spectroscopic analysis follows a logical workflow from sample preparation to final structure elucidation. This process is crucial for ensuring data quality and accurate interpretation.

The interpretation of the collective data is key. The IR spectrum identifies the presence of the carboxylic acid and aliphatic C-H bonds. Mass spectrometry confirms the molecular weight and elemental formula. Finally, ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

References

Methodological & Application

Application Notes and Protocols: (R)-1-Methylpiperidine-2-carboxylic Acid and its Analogs in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperidine scaffolds are fundamental structural motifs in a vast number of pharmaceuticals and natural products. The stereochemistry of these heterocyclic compounds often dictates their biological activity, making enantioselective synthesis a critical aspect of drug discovery and development. (R)-1-Methylpiperidine-2-carboxylic acid, a chiral cyclic amino acid, represents a potentially valuable, yet under-explored, building block and organocatalyst in asymmetric synthesis.

While specific, detailed applications of this compound as a catalyst are not extensively documented in peer-reviewed literature, its parent compound, pipecolic acid, has been successfully employed as an organocatalyst in several asymmetric transformations. This document will focus on the well-established applications of pipecolic acid to illustrate the potential of this class of chiral piperidine carboxylic acids in asymmetric synthesis. The principles and protocols described herein may serve as a foundation for the future investigation of this compound and other N-substituted derivatives as catalysts and chiral auxiliaries.

Application 1: Pipecolic Acid-Catalyzed Asymmetric Mannich Reaction

Pipecolic acid, the six-membered ring analog of proline, has proven to be an effective organocatalyst for the direct asymmetric Mannich reaction between aldehydes and α-imino esters. This reaction is a powerful tool for the synthesis of chiral β-amino acids.

In contrast to proline-catalyzed reactions which predominantly yield the syn-product, (S)-pipecolic acid-catalyzed Mannich reactions can provide both syn- and anti-products with high enantioselectivities (>98% ee).[1] The diastereomeric ratio of the products ranges from 1.4:1 to 2:1 (syn to anti).[1] This difference in diastereoselectivity is attributed to the more rigid piperidine ring of pipecolic acid compared to the pyrrolidine ring of proline.[1] This rigidity alters the electrostatic interactions in the transition state, allowing the reaction to proceed through both s-trans- and s-cis-enamine intermediates, leading to the formation of both diastereomers.[1]

Quantitative Data

| Entry | Aldehyde (R) | Yield (%) | dr (syn:anti) | ee (syn) (%) | ee (anti) (%) |

| 1 | Me | 80 | 2.0:1 | >99 | >99 |

| 2 | i-Pr | 82 | 1.4:1 | >99 | 98 |

Data sourced from a study on (S)-pipecolic acid-catalyzed Mannich reactions.[1]

Experimental Protocol: General Procedure for (S)-Pipecolic Acid-Catalyzed Mannich Reaction

Materials:

-

(S)-Pipecolic acid

-

Aldehyde (e.g., propanal, isobutyraldehyde)

-

N-p-methoxyphenyl (PMP)-protected α-imino ethyl glyoxylate

-

Solvent (e.g., DMSO)

Procedure:

-

To a solution of the N-PMP-protected α-imino ethyl glyoxylate (1.0 equiv) in the chosen solvent, add the aldehyde (1.5 equiv).

-

Add (S)-pipecolic acid (0.2 equiv) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, the reaction mixture is typically worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to separate the syn and anti diastereomers and afford the pure products.

-

The enantiomeric excess of each diastereomer is determined by chiral HPLC analysis.

Proposed Catalytic Cycle

Caption: Proposed catalytic cycle for the pipecolic acid-catalyzed asymmetric Mannich reaction.

Application 2: N-Acyl Pipecolic Acid Derivatives in Asymmetric Reduction of N-Aryl Imines

Derivatives of pipecolic acid, such as N-formamides, have been developed as effective Lewis base organocatalysts for the enantioselective reduction of N-aryl imines using trichlorosilane as the reducing agent.[2][3] These catalysts have demonstrated high reactivity and enantioselectivity for a range of substrates, affording chiral amines in high yields and with excellent enantiomeric excess.

The side amide group of the catalyst plays a crucial role in its performance.[2][3] Studies have shown that both arylamido- and non-arylamido-type catalysts can be highly effective, providing access to a variety of chiral amines with up to 98% isolated yield and up to 96% ee.[2][3]

Quantitative Data for N-Formyl Pipecolic Acid-Derived Catalysts

| Substrate (Imine) | Catalyst Type | Yield (%) | ee (%) |

| N-aryl ketimine 1 | Arylamido | up to 98 | up to 96 |

| N-aryl ketimine 2 | Non-arylamido | high | high |

| Non-aromatic ketimine | Arylamido | variable | variable |

| Non-methyl ketimine | Non-arylamido | variable | variable |

Data represents a summary of findings for a series of N-formamides derived from L-pipecolinic acid.[2][3]

Experimental Protocol: General Procedure for Asymmetric Reduction of N-Aryl Imines

Materials:

-

N-Aryl imine

-

Chiral N-formyl pipecolic acid-derived catalyst

-

Trichlorosilane (HSiCl₃)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, diisopropylethylamine)

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-aryl imine (1.0 equiv) in the anhydrous solvent.

-

Add the chiral N-formyl pipecolic acid-derived catalyst (typically 5-10 mol%).

-

Cool the mixture to the desired temperature (e.g., -78 °C to 0 °C).

-

Slowly add trichlorosilane (1.5-2.0 equiv) to the reaction mixture, followed by the addition of the base (2.0-3.0 equiv).

-

Stir the reaction at the same temperature until the starting material is consumed (monitored by TLC or HPLC).

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate or a basic workup.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired chiral amine.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow

Caption: General experimental workflow for the asymmetric reduction of N-aryl imines.

Synthesis of Piperidine-2-carboxylic Acid

A common method for the synthesis of piperidine-2-carboxylic acid (pipecolic acid) involves the catalytic hydrogenation of 2-pyridinecarboxylic acid (picolinic acid).

Experimental Protocol: Synthesis of Piperidine-2-carboxylic Acid

Materials:

-

2-Pyridinecarboxylic acid

-

Palladium on carbon (Pd/C) catalyst (e.g., 5-10 wt%)

-

Hydrogen gas (H₂)

-

Solvent (e.g., water, methanol, or a mixture)

-

Acid (e.g., HCl, if the hydrochloride salt is desired)

Procedure:

-

Dissolve 2-pyridinecarboxylic acid in the chosen solvent in a hydrogenation vessel.

-

Carefully add the Pd/C catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 4-5 MPa).

-

Heat the reaction mixture to the appropriate temperature (e.g., 90-100 °C) and stir vigorously.

-

Monitor the reaction for hydrogen uptake. Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization. For instance, after removing most of the water, methanol can be added to precipitate the solid product, which is then collected by filtration and dried.

Note: The synthesis of the specific enantiomer, (R)-pipecolic acid, would require either an asymmetric hydrogenation method or the resolution of the racemic mixture. The subsequent N-methylation to obtain this compound would involve a separate synthetic step, for example, reductive amination with formaldehyde.

Conclusion

While the direct application of this compound in asymmetric catalysis is an area ripe for exploration, the extensive research on its parent compound, pipecolic acid, and its N-acyl derivatives demonstrates the significant potential of this chiral scaffold. The protocols and data presented here for pipecolic acid-catalyzed reactions provide a solid foundation for researchers interested in developing novel asymmetric transformations. Future work in this area could involve the synthesis and evaluation of this compound and other N-alkylated derivatives as organocatalysts, potentially uncovering new reactivity and selectivity profiles in asymmetric synthesis.

References

- 1. Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. L-Pipecolinic acid derived Lewis base organocatalyst for asymmetric reduction of N-aryl imines by trichlorosilane: effects of the side amide group on catalytic performances - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (R)-1-Methylpiperidine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols

(R)-1-Methylpiperidine-2-carboxylic acid , a chiral derivative of pipecolic acid, serves as a valuable building block in medicinal chemistry and drug discovery. Its rigid, non-planar piperidine scaffold allows for the precise spatial orientation of functional groups, making it an attractive moiety for designing molecules that interact with specific biological targets. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents and its evaluation in biological assays.

Overview of Applications

This compound and its derivatives have been investigated for a range of therapeutic applications, primarily due to their ability to serve as key intermediates in the synthesis of complex bioactive molecules. The hydrochloride salt is often used to improve solubility in aqueous media for both synthetic manipulations and biological testing.

Key areas of application include:

-

Anticoagulant Therapy: A significant application of a closely related derivative is in the synthesis of the direct thrombin inhibitor, Argatroban. The (2R,4R)-4-methylpiperidine-2-carboxylic acid core is crucial for its biological activity.

-

Infectious Diseases: Piperidine scaffolds are being explored as inhibitors of essential enzymes in pathogens. For instance, derivatives have been synthesized and tested as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis, a key enzyme in the menaquinone biosynthetic pathway.

-

Central Nervous System (CNS) Disorders: The piperidine motif is a common feature in many CNS-active drugs. This compound is a precursor for compounds targeting neurotransmitter systems.[1]

-

Enzyme Inhibition: The carboxylic acid functionality and the chiral piperidine ring make it a suitable starting point for designing enzyme inhibitors, including soluble epoxide hydrolase (sEH) inhibitors.

-

G Protein-Coupled Receptor (GPCR) Modulation: Piperidine derivatives are known to interact with various GPCRs, and this scaffold can be used to develop novel receptor agonists or antagonists.

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves standard organic chemistry transformations. Below are general protocols for common derivatization strategies.

Amide Bond Formation

Protocol for Amide Coupling:

This protocol describes the coupling of the carboxylic acid group of this compound with a primary or secondary amine using a peptide coupling agent like HATU.

Materials:

-

This compound

-

Desired primary or secondary amine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Add the desired amine (1.2 eq) to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation Protocols

The following are example protocols for evaluating the biological activity of derivatives of this compound.

Enzyme Inhibition Assay: Soluble Epoxide Hydrolase (sEH)

This protocol outlines a general procedure for screening compounds as potential inhibitors of human soluble epoxide hydrolase (sEH).

Materials:

-

Synthesized this compound derivatives dissolved in DMSO

-

Recombinant human sEH enzyme

-

sEH substrate (e.g., PHOME)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add a small volume of the diluted compounds to the respective wells. Include a positive control (known sEH inhibitor) and a negative control (DMSO vehicle).

-

Add the sEH enzyme solution to all wells except for the blank.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the sEH substrate to all wells.

-

Monitor the reaction progress by measuring the change in fluorescence or absorbance over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the negative control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assay: GPCR Activity Screening

This protocol provides a general workflow for screening compounds for their ability to modulate the activity of a specific G protein-coupled receptor (GPCR) using a cell-based assay that measures changes in a second messenger, such as cyclic AMP (cAMP).

Materials:

-

A stable cell line expressing the target GPCR

-

Synthesized this compound derivatives dissolved in DMSO

-

Assay medium (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Reference agonist and antagonist for the target GPCR

-

384-well white microplates

-

Multimode plate reader

Procedure:

-

Seed the cells expressing the target GPCR into 384-well plates and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the assay medium.

-

For agonist screening, add the diluted compounds to the cells and incubate for a specified time at 37°C.

-

For antagonist screening, pre-incubate the cells with the test compounds before adding a known concentration of the reference agonist (typically at its EC₈₀ concentration).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.

-

For agonist mode, calculate the percentage of activation relative to the maximal response of the reference agonist. For antagonist mode, calculate the percentage of inhibition of the agonist-induced response.

-

Determine EC₅₀ values for agonists and IC₅₀ values for antagonists by plotting the response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data for Structurally Related Compounds

While specific quantitative data for this compound itself is not widely available in the public domain, the following tables summarize data for structurally related piperidine derivatives, illustrating the potential potency that can be achieved with this scaffold.

Table 1: Inhibitory Potencies of Piperidine Derivatives against MenA from M. tuberculosis [2]

| Compound ID | Modification | MenA IC₅₀ (µM) | M. tb GIC₅₀ (µM) |

| 1 | Western: 4-chlorophenyl | 15 ± 2 | 10 ± 1 |

| 2 | Western: 2-naphthyl | 22 ± 3 | 8 ± 1 |

| 3 | Eastern: 4-(methyl(propyl)amino)benzyl | 13 ± 2 | 10 ± 1 |

Note: These compounds have a more complex structure than this compound but contain a piperidine core.

Table 2: Inhibitory Potencies of Chromone-Piperidine Amides against human sEH [3]

| Compound ID | Piperidine Moiety | % Inhibition at 10 µM | IC₅₀ (µM) |

| 7 | N-(1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl) | >50% | 1.75 |

| 8 | N-(1-[(4-fluorophenyl)methyl]piperidin-4-yl) | >50% | >10 |

| 9 | N-(1-[(pyridin-2-yl)methyl]piperidin-4-yl) | >50% | >10 |

Note: These compounds are amide derivatives of a chromone carboxylic acid and various substituted piperidines.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the synthesis of amide derivatives.

Caption: Workflow for an sEH enzyme inhibition assay.

Caption: A Gs-coupled GPCR signaling pathway.

References

Application Notes and Protocols: (R)-1-Methylpiperidine-2-carboxylic Acid in Catalysis

Extensive searches of chemical databases and scholarly articles did not yield specific catalytic reactions where (R)-1-Methylpiperidine-2-carboxylic acid is employed as a ligand with accompanying quantitative data, such as product yields and enantiomeric excess. Consequently, the creation of detailed application notes and experimental protocols with comparative data tables, as initially intended, is not feasible at this time.

This lack of specific applications does not necessarily preclude its potential as a chiral ligand. The structural features of this compound, namely its chiral center, the presence of both a Lewis basic nitrogen atom within the piperidine ring and a carboxylic acid group, suggest its potential for coordination with a variety of metal centers. These functional groups could allow it to act as a bidentate ligand, creating a chiral environment around a catalytically active metal.

Potential Areas of Application: A Theoretical Overview

Based on the general principles of asymmetric catalysis and the structural motifs of known successful ligands, one could envision the application of this compound in several types of enantioselective transformations. The following sections outline a hypothetical experimental workflow and potential catalytic cycles, which are illustrative and not based on documented experimental results.

Hypothetical Experimental Workflow

For researchers interested in exploring the catalytic potential of this compound, a general workflow for screening its efficacy in a given reaction can be proposed. This workflow is a standard approach in the development of new catalytic systems.

Figure 1. A generalized experimental workflow for evaluating the catalytic activity of a novel ligand such as this compound.

Hypothetical Catalytic Cycle

To illustrate how this compound might function in a catalytic cycle, we can consider a generic metal-catalyzed asymmetric transformation, such as a hydrogenation or a carbon-carbon bond-forming reaction.

Figure 2. A simplified, hypothetical catalytic cycle illustrating the potential role of a chiral metal-ligand complex.

In this hypothetical cycle, the complex formed between a metal center (M) and this compound (Ligand) would coordinate with the substrate. The chiral environment created by the ligand would then direct the stereochemical outcome of the key bond-forming or bond-breaking step, leading to the formation of one enantiomer of the product in excess.

Conclusion for Researchers

For researchers, scientists, and professionals in drug development, the lack of data on this compound as a catalytic ligand presents a potential research opportunity. Investigating its efficacy in various asymmetric transformations could lead to the development of novel and efficient catalytic systems. The structural relationship to proline and other cyclic amino acid-derived ligands suggests that it may be a promising candidate for reactions where these types of ligands have shown success. Future research in this area would be necessary to establish its utility and to generate the quantitative data required for comprehensive application notes.

Protocol for the Synthesis of (R)-1-Methylpiperidine-2-carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (R)-1-Methylpiperidine-2-carboxylic acid esters, valuable chiral building blocks in pharmaceutical development. The synthesis is presented as a three-step process commencing from commercially available N-Boc-(R)-piperidine-2-carboxylic acid. The protocol includes N-methylation via an Eschweiler-Clarke reaction, followed by esterification.

Synthetic Pathway Overview

The synthesis of this compound esters can be achieved through a reliable three-step sequence. This pathway involves the initial protection of the carboxylic acid functionality, followed by the removal of the Boc protecting group, and subsequent N-methylation of the secondary amine.

Caption: Synthetic workflow for this compound esters.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound methyl ester as a representative example. These procedures can be adapted for the synthesis of other esters by selecting the appropriate alcohol in the esterification step.

Step 1: Esterification of N-Boc-(R)-piperidine-2-carboxylic acid

This step converts the carboxylic acid to its methyl ester, which is a more suitable substrate for the subsequent N-methylation reaction. Two common methods for this transformation are presented below.

Method A: Thionyl Chloride in Methanol